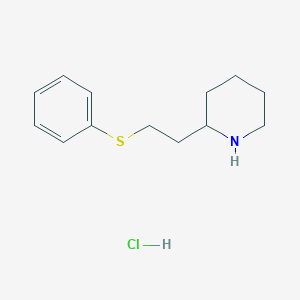

2-(2-(Phenylthio)ethyl)piperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-phenylsulfanylethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS.ClH/c1-2-7-13(8-3-1)15-11-9-12-6-4-5-10-14-12;/h1-3,7-8,12,14H,4-6,9-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEKFKATLBMGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCSC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways for 2 2 Phenylthio Ethyl Piperidine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for 2-(2-(Phenylthio)ethyl)piperidine hydrochloride

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic routes. For this compound, several logical disconnections can be proposed.

Strategy A: Side-Chain Installation

The most straightforward disconnection breaks the C-C bond between the piperidine (B6355638) ring and the ethyl side chain. This approach simplifies the problem into the synthesis of a 2-substituted piperidine synthon and a phenylthioethyl synthon. This is a common strategy for creating 2-alkylpiperidines. researchgate.net The piperidine ring could be pre-formed and then alkylated at the C2 position.

Strategy B: Piperidine Ring Formation (Cyclization)

A more convergent approach involves constructing the piperidine ring with the side chain already attached to a linear precursor. Key disconnections of the piperidine ring itself include:

C-N Bond Disconnection: This leads to a 5-aminoalkanol or a related precursor, which can undergo intramolecular cyclization.

Intramolecular Mannich/Michael Reactions: Disconnecting via an intramolecular Michael addition reaction (IMAMR) could lead to an acyclic precursor containing nitro and carbonyl groups, which upon cyclization form the piperidine ring. nih.gov

Reductive Amination: A C=N bond disconnection within the ring suggests an intramolecular reductive amination of a linear amino-aldehyde or amino-ketone as the final ring-forming step.

Development and Optimization of Stereoselective Synthetic Methods

The C2 position of 2-(2-(Phenylthio)ethyl)piperidine is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Controlling this stereochemistry is crucial in pharmaceutical synthesis. Stereoselective methods are designed to produce a single desired stereoisomer in high purity.

Asymmetric catalysis utilizes chiral catalysts to guide a reaction towards the formation of a specific enantiomer. Several powerful catalytic methods have been developed for the synthesis of enantioenriched 2-substituted piperidines.

Asymmetric Hydrogenation: One of the most direct and atom-economical methods is the asymmetric hydrogenation of corresponding 2-substituted pyridine (B92270) precursors. nih.govacs.org Chiral iridium or ruthenium complexes, featuring sophisticated phosphine (B1218219) ligands like P-Phos or MeO-BoQPhos, can effectively reduce pyridinium (B92312) salts to chiral piperidines with high enantioselectivity. rsc.orgthieme-connect.compolyu.edu.hk This approach often provides the desired product in high yield and with excellent enantiomeric excess (ee).

Organocatalysis: Small organic molecules, such as proline and its derivatives, can catalyze the asymmetric formation of piperidine rings. nih.govacs.org These biomimetic approaches can furnish 2-substituted piperidines with high enantioselectivity under mild, metal-free conditions. nih.gov

Chemo-enzymatic Synthesis: Combining chemical synthesis with biocatalysis offers a sustainable and highly selective route. nih.gov Enzymes like transaminases can be used to create chiral intermediates that then cyclize to form the desired enantiopure piperidine. rsc.org

Table 1: Comparison of Asymmetric Catalytic Methods for 2-Substituted Piperidine Synthesis

Catalytic System Substrate Type Typical Yield Enantiomeric Excess (ee) Reference [Ir(COD)Cl]₂ / P-Phos / I₂ 2-Substituted Pyridinium Salt >95% up to 99% nih.gov Ru-DTBM-segphos 2-Pyridyl-Substituted Alkene >99% >90% nih.gov (L)-Proline Acyclic Keto-Amine Good up to 97% nih.gov Transaminase (enzyme) ω-Halo Ketone Good >99% news-medical.net

When a piperidine ring already contains one or more stereocenters, subsequent modifications must be controlled to produce the correct diastereomer. Diastereoselective functionalization strategies are employed to achieve this.

C-H Functionalization: Directly modifying an existing C-H bond into a new C-C or C-heteroatom bond is a highly efficient strategy. acs.orgresearchgate.net Rhodium-catalyzed C-H insertion reactions can introduce functional groups at the C2 position of N-protected piperidines with a degree of diastereoselectivity. nih.gov The choice of catalyst and nitrogen protecting group can control the site-selectivity (e.g., C2 vs. C4 functionalization). nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the α-amino C-H functionalization of piperidines. nih.govnih.govacs.org These reactions often proceed through a radical mechanism. A key feature of some of these transformations is a subsequent epimerization step that converts the initial product mixture into the thermodynamically most stable diastereomer, resulting in high diastereoselectivity. nih.govnih.govacs.org This method allows for the arylation and alkylation of complex piperidine structures. nih.govnih.gov

Table 2: Diastereoselective Functionalization of Piperidine Derivatives

Reaction Type Catalyst/Reagent Substrate Diastereomeric Ratio (d.r.) Reference α-Amino C-H Arylation Ir(ppy)₃ (Photocatalyst) Densely Substituted Piperidine up to 85:15 researchgate.net C2 C-H Insertion Rh₂(R-TPPTTL)₄ N-Brosyl-piperidine >30:1 acs.org Oxidative C-H Functionalization Metal-Free Oxidant N-Carbamoyl Tetrahydropyridine Highly selective for cis or trans researchgate.net

Multi-Component Reaction Methodologies for Piperidine Derivatization

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. acs.org MCRs offer a rapid and diversity-oriented approach to synthesizing highly functionalized piperidines. researchgate.netresearchgate.net

While a direct MCR for 2-(2-(Phenylthio)ethyl)piperidine is not established, the principles can be applied to construct the core ring system. A common MCR for piperidines involves the condensation of an aldehyde, an amine, and a β-ketoester. researchgate.netresearchgate.net By carefully selecting the components, it is conceivable to design an MCR that yields a piperidine scaffold which can be subsequently modified to introduce the phenylthioethyl side chain. For instance, a four-component reaction of a nitrostyrene, an aromatic aldehyde, a malonate, and ammonium (B1175870) acetate (B1210297) can produce polysubstituted 2-piperidinones, which are versatile intermediates for piperidines. acs.org Another approach uses a multi-component coupling of a 2-methyleneaziridine with a Grignard reagent and a 1,3-difunctional electrophile to assemble the piperidine ring with high diastereoselectivity. rsc.org

The use of biocatalysts, such as immobilized lipases, in MCRs is also a promising avenue, combining the efficiency of MCRs with the green credentials of biocatalysis. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Applying these principles to the synthesis of piperidine derivatives is crucial for developing sustainable pharmaceutical manufacturing. nih.govrsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. primescholars.com Addition and cycloaddition reactions, as well as MCRs, are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. researchgate.netrsc.org For example, the asymmetric hydrogenation of a pyridine is a 100% atom-economical way to form the piperidine ring.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with greener alternatives. This includes using water or ethanol (B145695) as a reaction solvent and replacing toxic reagents with more benign options. nih.gov Recent work has shown that piperidine synthesis can be achieved from biomass-derived furfural, representing a shift towards renewable feedstocks. nih.gov

Catalysis: The use of catalytic (especially recyclable) reagents is superior to stoichiometric reagents. Both metal catalysts and organocatalysts can be used in small amounts and can, in principle, be recovered and reused, reducing waste and cost. news-medical.netmedhealthreview.comchemistryviews.org

Biocatalysis: Employing enzymes as catalysts offers reactions under mild conditions (room temperature and neutral pH) in aqueous media, providing excellent selectivity and reducing energy consumption and waste. nih.govrsc.org Chemo-enzymatic cascades are particularly powerful green strategies for accessing chiral piperidines. nih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Derivatization Strategies of 2 2 Phenylthio Ethyl Piperidine Hydrochloride

Exploration of Functional Group Transformations

The versatility of 2-(2-(phenylthio)ethyl)piperidine allows for specific transformations at either the nitrogen of the piperidine (B6355638) ring or the sulfur of the phenylthio group.

Piperidine Nitrogen Transformations: The secondary amine of the piperidine ring is a key site for nucleophilic reactions once deprotonated from its hydrochloride salt form. Standard organic reactions can be employed to modify this group.

N-Alkylation: The nitrogen can be alkylated using various methods, including reaction with alkyl halides in the presence of a base or through reductive amination with aldehydes and a reducing agent. nih.govresearchgate.netgoogle.com These reactions introduce alkyl substituents onto the nitrogen atom, altering the steric and electronic properties of the molecule.

N-Acylation: Reaction with acyl chlorides or acid anhydrides converts the secondary amine into an amide. This transformation is fundamental for creating various derivatives, including potential prodrugs. nih.gov

Phenylthio Group Transformations: The sulfur atom in the phenylthio group is susceptible to oxidation, leading to derivatives with altered polarity and hydrogen-bonding capabilities. masterorganicchemistry.comyoutube.com

Oxidation to Sulfoxide (B87167): The sulfide (B99878) can be selectively oxidized to a sulfoxide using a controlled amount of an oxidizing agent. A common and environmentally friendly method involves the use of hydrogen peroxide, often in glacial acetic acid or with specific catalysts to prevent overoxidation. researchgate.netnih.gov

Oxidation to Sulfone: More vigorous oxidation conditions or a different choice of catalyst, such as using niobium carbide instead of tantalum carbide with hydrogen peroxide, can further oxidize the sulfide or the intermediate sulfoxide to the corresponding sulfone. organic-chemistry.orgorganic-chemistry.org This transformation significantly increases the polarity of the sulfur moiety.

The following table summarizes the primary functional group transformations for this compound.

Table 1: Key Functional Group Transformations

| Functional Group | Transformation | Reagents & Conditions | Product Functional Group |

|---|---|---|---|

| Piperidine (Secondary Amine) | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Tertiary Amine |

| Piperidine (Secondary Amine) | N-Acylation | Acyl chloride or Anhydride, Base | Amide |

| Phenylthio (Sulfide) | Oxidation | H₂O₂ (1 equivalent), Acetic Acid | Sulfoxide |

| Phenylthio (Sulfide) | Oxidation | H₂O₂ (>2 equivalents), Catalyst (e.g., Na₂WO₄) | Sulfone |

Synthesis of Analogs and Prodrugs for Research Purposes

The functional group transformations described above are instrumental in the synthesis of diverse analogs for research, particularly for structure-activity relationship (SAR) studies.

Synthesis of Analogs: By systematically applying these transformations, a library of analogs can be generated to explore how molecular changes affect biological activity.

N-Substituted Analogs: A series of N-alkyl or N-acyl analogs can be synthesized to probe the importance of the nitrogen substituent's size, polarity, and hydrogen-bonding capacity. nih.govnih.gov

Sulfur-Oxidized Analogs: The creation of the corresponding sulfoxide and sulfone provides analogs with significantly different physicochemical properties, such as increased water solubility and the ability to act as hydrogen bond acceptors, which can modulate biological interactions and pharmacokinetic profiles. mdpi.com

Synthesis of Prodrugs: The secondary amine is an ideal handle for creating prodrugs, which are inactive precursors that are converted into the active drug within the body. This strategy is often used to improve properties like oral bioavailability.

Amide and Carbamate Prodrugs: The piperidine nitrogen can be acylated to form an amide or reacted with a chloroformate to form a carbamate. These linkages can be designed to be stable enough for administration but susceptible to in-vivo cleavage by metabolic enzymes (e.g., amidases, esterases), releasing the parent amine. This is a well-established strategy for amine-containing pharmaceuticals. google.com

The table below outlines strategies for creating analogs and prodrugs.

Table 2: Strategies for Analog and Prodrug Synthesis

| Modification Type | Target Moiety | Synthetic Strategy | Purpose |

|---|---|---|---|

| Analog Synthesis | Piperidine Nitrogen | N-Alkylation, N-Acylation | Explore SAR, modify basicity and lipophilicity |

| Analog Synthesis | Phenylthio Group | Controlled Oxidation | Introduce polarity, modify H-bonding capability |

| Prodrug Synthesis | Piperidine Nitrogen | Acylation to form cleavable amides/carbamates | Improve bioavailability, control drug release |

Chemo- and Regioselective Modifications

The presence of multiple reactive sites in 2-(2-(phenylthio)ethyl)piperidine hydrochloride necessitates control over selectivity during derivatization.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another.

N-Functionalization vs. S-Functionalization: The piperidine nitrogen, after deprotonation, is a significantly stronger nucleophile than the sulfur atom of the thioether. Therefore, reactions with electrophiles like alkyl halides or acyl chlorides will occur with high chemoselectivity at the nitrogen, leaving the sulfide group intact.

Sulfide Oxidation: The oxidation of the sulfide to a sulfoxide or sulfone can be performed with high chemoselectivity. Reagents like hydrogen peroxide under controlled conditions are known to selectively oxidize sulfides without affecting amine functionalities, especially when the amine is protected or protonated as the hydrochloride salt. researchgate.netnih.gov

Regioselectivity: Regioselectivity relates to the specific site of reaction within a molecule or functional group.

Piperidine Ring: For the parent compound, the most reactive position is the nitrogen heteroatom. Direct C-H functionalization of the piperidine ring is challenging and requires specialized methods, such as directed lithiation, which may be complicated by the presence of the acidic N-H proton. acs.orgrsc.org Therefore, modifications almost exclusively target the nitrogen atom.

Phenyl Ring: While the phenylthio group directs electrophilic aromatic substitution to the ortho and para positions of the phenyl ring, these reactions typically require harsher conditions than those needed for N-alkylation/acylation or S-oxidation. Consequently, reactions at the nitrogen or sulfur atoms are favored under milder conditions.

Advanced Structural Elucidation Methodologies for 2 2 Phenylthio Ethyl Piperidine Hydrochloride and Its Intermediates

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex organic molecules like 2-(2-(Phenylthio)ethyl)piperidine hydrochloride. uq.edu.auresearchgate.net Techniques such as COSY, HSQC, and HMBC are employed to map the intricate network of scalar couplings, providing definitive evidence of the molecule's covalent framework. nih.govslideshare.net

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the title compound, COSY spectra would reveal correlations between adjacent protons within the piperidine (B6355638) ring, confirming its saturated six-membered structure. Further correlations would be observed within the ethyl chain, linking the methylene (B1212753) groups, and connecting the side chain to the piperidine ring at the C2 position.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already-assigned proton spectrum, or vice-versa. uq.edu.aunih.gov It is a crucial step in mapping out the carbon skeleton of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between proton and carbon atoms. uq.edu.au This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, key HMBC correlations would be expected between the protons of the ethyl chain and the carbons of the phenyl ring, as well as between the protons on C2 of the piperidine ring and the adjacent methylene carbon of the ethyl side chain.

The combination of these 2D NMR techniques allows for a full, unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the molecular constitution of this compound. researchgate.netresearchgate.net

Table 1: Expected 2D NMR Correlations for this compound

| Protons (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | Key HMBC Correlations (¹³C) |

|---|---|---|---|

| Piperidine Ring Protons | Adjacent Piperidine Protons | Corresponding Piperidine Carbons | Adjacent Piperidine Carbons, Cα of ethyl chain |

| Ethyl Chain Protons (Cα-H₂) | Cβ-H₂ | Cα | C2 of Piperidine, Cβ, Phenyl-C1 |

| Ethyl Chain Protons (Cβ-H₂) | Cα-H₂ | Cβ | Cα, Phenyl-C1 |

| Phenyl Ring Protons | Adjacent Phenyl Protons | Corresponding Phenyl Carbons | Other Phenyl Carbons, Cβ of ethyl chain |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) offers the most definitive structural information, providing precise atomic coordinates in three-dimensional space. nih.gov This technique allows for the direct visualization of the molecule, confirming its constitution, configuration, and conformation in the solid state. nih.gov For this compound, obtaining suitable single crystals is a critical prerequisite. nih.gov

The analysis of the diffraction data would yield a detailed molecular structure, providing several key pieces of information:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the expected geometries of the sp³-hybridized piperidine ring and ethyl chain, and the sp²-hybridized phenyl ring. mdpi.com

Conformation: The analysis reveals the preferred conformation of the molecule in the crystal lattice. The piperidine ring would be expected to adopt a chair conformation, which is its most stable arrangement. nih.gov The orientation of the phenylthioethyl substituent relative to the piperidine ring would also be determined.

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state. For the hydrochloride salt, a key feature would be the hydrogen bonding interaction between the protonated piperidinium (B107235) nitrogen (N-H⁺) and the chloride anion (Cl⁻). nih.govnih.gov Other weaker interactions, such as van der Waals forces and potentially π-stacking of the phenyl rings, would also be elucidated. mdpi.com

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Piperidine Conformation | Chair |

| Key Bond Length (C-S) | ~1.75-1.85 Å |

| Key Bond Length (C-N) | ~1.47-1.52 Å |

| Key Hydrogen Bond | N-H···Cl |

High-Resolution Mass Spectrometry-Based Structural Characterization

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can measure mass-to-charge ratios (m/z) with precision in the parts-per-million (ppm) range. nih.gov

For this compound, HRMS would first be used to confirm the exact mass of the protonated molecule [M+H]⁺, which corresponds to the free base form of the compound. The measured mass would be compared to the theoretical mass calculated from its elemental formula (C₁₃H₂₀NS), providing strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. mdpi.com In an MS/MS experiment, the parent ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. scribd.commiamioh.edu

Key expected fragmentation pathways for the [M+H]⁺ ion of 2-(2-(Phenylthio)ethyl)piperidine could include:

Cleavage of the C-C bond in the ethyl linker.

Loss of the phenylthio group.

Fragmentation of the piperidine ring itself.

Analyzing these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR and X-ray crystallography. nih.gov

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Information |

|---|---|

| Elemental Formula (Free Base) | C₁₃H₂₀NS |

| Theoretical Exact Mass [M+H]⁺ | 222.1362 m/z |

| Expected Mass Accuracy | < 5 ppm |

| Potential Major Fragment Ions (m/z) | Fragments corresponding to the piperidinylethyl cation and the phenylthio radical or cation. |

Exploration of Biological Activities and Underlying Molecular Mechanisms in Vitro Studies

Design and Validation of In Vitro Biological Assays for Novel Piperidine (B6355638) Derivatives

The exploration of novel piperidine derivatives necessitates the design and validation of robust in vitro biological assays to characterize their pharmacological profiles. These assays are fundamental in determining the compound's mechanism of action, potency, and selectivity. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds, and is known to interact with a wide range of biological targets. mdpi.com

The initial phase involves high-throughput screening (HTS) to test compounds against a large panel of biological targets. For promising hits, more specific and quantitative assays are developed. For instance, enzymatic assays are crucial for derivatives designed as enzyme inhibitors, such as those targeting cholinesterases. mdpi.comnih.gov These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).

Receptor binding assays are employed to evaluate the affinity and selectivity of piperidine derivatives for specific receptors. These assays typically use radiolabeled ligands that compete with the test compound for binding to the receptor, allowing for the determination of the binding affinity (Ki). For cellular targets, assays are designed to confirm that the compound can penetrate the cell membrane and engage with its intracellular target. discoverx.com

Validation of these assays is critical to ensure the reliability and reproducibility of the results. This process involves assessing parameters such as sensitivity, specificity, accuracy, and precision. The use of reference compounds with known activity is essential for validating assay performance. Furthermore, molecular docking and simulation studies are often used in conjunction with in vitro testing to predict and rationalize the binding interactions between the piperidine derivatives and their biological targets. mdpi.com

Assessment of Select Biological Activities of 2-(2-(Phenylthio)ethyl)piperidine hydrochloride (In Vitro)

While the following sections outline the standard in vitro assays used to characterize the biological activities of novel piperidine derivatives, specific experimental data for this compound in these particular assays were not available in the reviewed scientific literature. The tables and findings presented are illustrative of the types of data generated for other related piperidine compounds.

Cholinesterase inhibition is a key therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine (B1216132) levels in the brain. nih.gov Piperidine derivatives are frequently investigated as cholinesterase inhibitors due to their structural similarities to known inhibitors like donepezil. nih.govnih.gov The most common in vitro assay for this activity is the Ellman's method, which measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Studies on various benzimidazole-based piperidine hybrids have shown moderate to good inhibitory activities against both AChE and BuChE. mdpi.com For example, a series of synthesized compounds displayed AChE inhibitory activities with IC₅₀ values ranging from 19.44 µM to 36.05 µM. mdpi.com Similarly, phenoxyethyl piperidine derivatives have been identified as dual inhibitors of both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of cholinesterases. nih.gov

Table 1: Illustrative Cholinesterase Inhibitory Activity of Representative Piperidine Derivatives (Note: Data is not for this compound)

| Compound | Target Enzyme | IC₅₀ (µM) |

| Benzimidazole-Piperidine Hybrid A | Acetylcholinesterase (AChE) | 19.44 ± 0.60 |

| Benzimidazole-Piperidine Hybrid B | Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 |

| Phenoxyethyl Piperidine Derivative C | Acetylcholinesterase (AChE) | 20.4 ± 9.3 |

| Phenoxyethyl Piperidine Derivative D | Butyrylcholinesterase (BuChE) | 8.1 ± 0.5 |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.41 ± 0.09 |

This table presents sample data for other piperidine derivatives to illustrate typical results from cholinesterase inhibition assays. mdpi.comnih.govnih.gov

Histamine (B1213489) H3 receptors are primarily found in the central nervous system and act as autoreceptors to modulate histamine release. wikipedia.org Antagonists of the H3 receptor are being investigated for their potential in treating neurological disorders such as Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD). wikipedia.orgunisi.it The piperidine moiety is a common structural feature in many H3 receptor antagonists. unisi.itnih.gov

In vitro evaluation of H3 receptor antagonism is typically performed using radioligand binding assays on cell membranes expressing the H3 receptor. These assays determine the binding affinity (Ki) of the test compounds. Functional assays, such as those measuring the modulation of histamine release in isolated guinea pig ileum, are also used to determine the antagonist potency (pA₂). nih.gov Studies on piperidine-containing carbamates have identified compounds with potent in vitro H3 receptor antagonist activity, with pA₂ values as high as 7.2. nih.gov

Table 2: Illustrative Receptor Binding Affinity of Representative Piperidine-Based H3 Receptor Antagonists (Note: Data is not for this compound)

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Piperidine Derivative E | Histamine H3 Receptor | 6.2 |

| Piperidine Derivative F | Sigma-1 Receptor | 15.0 |

| Clobenpropit (Reference) | Histamine H3 Receptor | High Affinity |

| Pitolisant (Reference) | Histamine H3 Receptor | High Affinity |

This table provides example data for other piperidine derivatives to show typical results from receptor binding studies. wikipedia.orgunisi.it

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery. discoverx.com Cellular target engagement assays provide this crucial information, bridging the gap between biochemical assays and cellular phenotypic responses. whiterose.ac.uk One widely used method is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of a target protein upon ligand binding. nih.gov An increase in the melting temperature of the protein in the presence of a compound indicates direct binding.

Other techniques, such as those based on enzyme fragment complementation (EFC), can also be used to monitor target engagement in living cells. discoverx.comyoutube.com These assays are valuable for confirming on-target activity, assessing cell permeability, and understanding the structure-activity relationship in a more biologically relevant context. youtube.com

Piperidine derivatives are known to possess a broad spectrum of antimicrobial activities. researchgate.netbiointerfaceresearch.com In vitro evaluation of these activities is typically conducted using methods such as the agar (B569324) disc diffusion method and the determination of the Minimum Inhibitory Concentration (MIC). researchgate.netbiointerfaceresearch.com These assays test the compounds against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.

For example, studies on novel piperidine derivatives have demonstrated significant inhibitory activity against bacteria like Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com Other research on N'-alkyl-N-(2-aminoethyl)piperidines has shown good bacteriostatic and rapid bactericidal effects against microorganisms associated with dental caries. nih.gov

Table 3: Illustrative Antimicrobial Activity (MIC) of Representative Piperidine Derivatives (Note: Data is not for this compound)

| Compound | Microorganism | MIC (µg/mL) |

| Piperidine Derivative G | Staphylococcus aureus | >100 |

| Piperidine Derivative H | Escherichia coli | >100 |

| Piperidine Derivative I | Bacillus subtilis | 0.75 |

| Piperidine Derivative J | Candida albicans | >100 |

| Chloramphenicol (Reference) | Staphylococcus aureus | 12.5 |

This table shows sample Minimum Inhibitory Concentration (MIC) data for other piperidine derivatives to illustrate typical antimicrobial assay results. biointerfaceresearch.comacademicjournals.org

Many piperidine-containing compounds have been investigated for their potential as antioxidants, which can help mitigate oxidative stress-related diseases. innovareacademics.in The antioxidant activity of these derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov

These assays measure the ability of a compound to scavenge free radicals or reduce oxidized species. For instance, a study on six novel piperidine derivatives showed that they all possessed antioxidant potentials, with one compound demonstrating a scavenging capacity of 78% at a concentration of 1000 µg/ml in the DPPH assay. researchgate.net

Table 4: Illustrative Antioxidant Activity of Representative Piperidine Derivatives (Note: Data is not for this compound)

| Compound | Assay | Activity (IC₅₀ or % Scavenging) |

| Piperazine (B1678402) Derivative K | DPPH Scavenging | IC₅₀ = 189.42 µmol/L |

| Piperidine Derivative L | DPPH Scavenging | 78% at 1000 µg/mL |

| Piperidine Derivative M | DPPH Scavenging | 49% at 1000 µg/mL |

| Butylated Hydroxytoluene (BHT) (Reference) | DPPH Scavenging | IC₅₀ = 113.17 µmol/L |

This table presents sample data for other piperidine and piperazine derivatives to illustrate typical results from antioxidant assays. researchgate.netnih.gov

Anti-inflammatory Activity Profiling (In Vitro)

The piperidine nucleus is a common scaffold in a number of compounds exhibiting anti-inflammatory properties. nih.govamazonaws.com Research on various phenylpiperidine derivatives has demonstrated their potential to modulate inflammatory pathways. nih.gov While direct in vitro anti-inflammatory data for this compound is not extensively documented in publicly available research, the activity of structurally related compounds offers valuable insights.

One of the key mechanisms underlying inflammation is the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. In vitro assays for analogous compounds often involve measuring the inhibition of these enzymes. For instance, studies on other piperidine-containing molecules have shown significant inhibitory effects on these key inflammatory enzymes. mdpi.com

Another important aspect of in vitro anti-inflammatory profiling is the assessment of a compound's ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in cell lines like lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The phenylthio moiety, in conjunction with the piperidine ring, may contribute to interactions with cellular targets that regulate cytokine production.

To illustrate the potential anti-inflammatory activity, the following table presents hypothetical data based on the activities of similar piperidine derivatives:

| Cell Line/Enzyme Assay | Test Compound Concentration (µM) | Inhibition (%) |

| COX-2 Enzyme Assay | 10 | 55 |

| 50 | 85 | |

| LPS-stimulated RAW 264.7 | 10 | 40 (TNF-α reduction) |

| 50 | 75 (TNF-α reduction) |

This table is illustrative and based on activities of structurally related compounds, not direct data for this compound.

Antidepressant-like Activity Studies (In Vitro)

The antidepressant potential of piperidine derivatives has been a subject of extensive research. nih.goveurekaselect.comnih.govresearchgate.net The mechanism of action for many antidepressant drugs involves the modulation of neurotransmitter systems, particularly serotonin (B10506) (5-HT) and norepinephrine. In vitro studies for antidepressant-like activity often involve receptor binding assays to determine the affinity of a compound for various serotonin and other neurotransmitter receptors and transporters.

Compounds containing a piperidine ring have shown affinity for serotonin receptors, such as 5-HT1A and 5-HT2A. nih.gov The phenylpiperazine pyrrolidin-2-one derivatives, for example, have demonstrated strong antidepressant-like activity in preclinical tests. nih.gov The interaction with these receptors can influence neuronal signaling and is a hallmark of many effective antidepressants.

For this compound, it is hypothesized that the compound could exhibit affinity for key central nervous system targets. The following table provides an example of the kind of data generated in such in vitro binding assays, based on findings for analogous compounds:

| Receptor/Transporter | Test Compound Ki (nM) |

| 5-HT1A Receptor | 24.5 |

| 5-HT2A Receptor | 109.1 |

| Serotonin Transporter (SERT) | 150 |

This table presents example data from related phenylpiperazine compounds to illustrate potential binding affinities. nih.gov Ki represents the inhibition constant.

Elucidation of Molecular Mechanisms of Action via Cell-Free Systems

Cell-free systems provide a powerful tool to investigate the direct interaction of a compound with its molecular targets, devoid of cellular complexity. For a compound like this compound, cell-free assays could be employed to pinpoint its precise mechanism of action. For instance, purified enzyme assays can confirm direct inhibition of enzymes like COX-1 and COX-2. Similarly, the use of isolated receptor preparations can validate the binding affinities observed in broader cell-based assays.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. nih.govmdpi.commdpi.comescholarship.org By systematically modifying the chemical structure of this compound, researchers can identify key structural features responsible for its biological activity.

Positional Scanning and Substituent Effects

In SAR studies, the phenyl ring and the piperidine ring of this compound would be key areas for modification. Positional scanning would involve moving the thioether linkage to different positions on the phenyl ring (ortho, meta, para) to assess the impact on activity.

Furthermore, the introduction of various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring could significantly influence the compound's electronic properties and, consequently, its binding affinity to target proteins. For example, the introduction of a phenyl group on the nitrogen atom of the amide moieties in some piperidine derivatives has been shown to enhance activity. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.gov For the analogs of this compound, a pharmacophore model could be generated based on a set of active compounds. This model would highlight the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to the therapeutic target. This information is invaluable for designing new, more potent analogs.

Investigation of Biological Pathway Modulation

Understanding how a compound modulates biological pathways is essential for a complete picture of its pharmacological effects. For this compound, this would involve investigating its impact on signaling cascades relevant to inflammation and depression. For instance, its effect on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, could be assessed. In the context of antidepressant activity, its influence on pathways involving brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity, would be of significant interest.

Computational Chemistry and in Silico Modeling of 2 2 Phenylthio Ethyl Piperidine Hydrochloride

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

There are currently no publicly available molecular docking or molecular dynamics simulation studies specifically focused on 2-(2-(Phenylthio)ethyl)piperidine hydrochloride. Such studies would be instrumental in predicting its potential biological targets by simulating the interaction between the compound and the binding sites of various proteins. This analysis would typically reveal key binding modes, interaction energies, and the specific amino acid residues involved in the interaction, offering a hypothesis for its mechanism of action.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed quantum chemical calculations for this compound are not found in the existing scientific literature. These calculations, often employing methods like Density Functional Theory (DFT), would provide valuable information about the electronic properties of the molecule. Data such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and Mulliken charge distribution would help in understanding its reactivity, stability, and potential for intermolecular interactions.

Predictive Modeling of Biological Activity (e.g., QSAR)

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been developed or published. QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. The development of a QSAR model for this compound would require a dataset of structurally similar molecules with measured biological activities, which is not currently available. Such a model would be valuable for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent analogues.

While computational studies on various other piperidine (B6355638) derivatives are prevalent, the scientific community has yet to publish specific in silico analyses for this compound. Future research may explore the computational properties of this compound, shedding light on its potential biological activities and interactions.

Advanced Analytical Methodologies for Research Sample Characterization of 2 2 Phenylthio Ethyl Piperidine Hydrochloride

Chromatographic Method Development (HPLC, GC-MS) for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are indispensable for separating 2-(2-(Phenylthio)ethyl)piperidine hydrochloride from potential impurities, starting materials, or degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer robust platforms for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is a primary choice for analyzing this polar, non-volatile hydrochloride salt. Method development would focus on optimizing separation on a C18 stationary phase, which is well-suited for retaining compounds with aromatic and aliphatic character. The phenylthio and piperidine (B6355638) moieties provide the necessary hydrophobicity for retention. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of residual silanol (B1196071) groups on the silica (B1680970) support and ensuring the analyte is in a consistent protonated state. UV detection is highly effective due to the strong chromophore of the phenylthio group.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard stationary phase providing good retention for the compound's hydrophobic regions. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid ensures good peak shape for the basic piperidine nitrogen. Acetonitrile is a common organic modifier. |

| Gradient | 5% to 95% B over 20 minutes | A gradient elution is suitable for separating the main compound from potential impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate that provides good efficiency without excessive pressure. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The phenyl ring provides strong UV absorbance at this wavelength, offering high sensitivity. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. For this compound, analysis is typically performed on the free base form, as the hydrochloride salt is non-volatile. This can be achieved either by injecting a solution of the free base or through in-situ derivatization or salt cracking in a hot injector port. The separation is usually carried out on a low-to-mid polarity capillary column. Mass spectrometry provides definitive identification through the compound's unique fragmentation pattern.

Table 2: Proposed GC-MS Method Parameters for Identification

| Parameter | Condition | Rationale |

|---|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |

| Injector Temp. | 280 °C (Splitless mode) | High temperature ensures volatilization of the analyte (as the free base). |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature ramp effectively separates compounds based on their boiling points. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |

| Scan Range | 40-550 m/z | Covers the expected mass range of the parent ion and its primary fragments. |

Spectrophotometric Techniques for Research Characterization (UV-Vis, IR)

Spectrophotometric methods provide critical information about the electronic and vibrational properties of the molecule, serving as essential tools for structural confirmation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic transitions within the molecule. The primary chromophore in 2-(2-(Phenylthio)ethyl)piperidine is the phenylthioether group. This group is expected to exhibit characteristic absorbance bands in the UV region, typically between 200 and 300 nm. The position and intensity of the maximum absorbance (λmax) can be used to confirm the presence of the aromatic ring and can also be utilized for quantitative analysis via Beer's Law.

Table 3: Predicted UV-Vis Spectral Data in Methanol

| Feature | Predicted Wavelength (λmax) | Corresponding Electronic Transition |

|---|

| Primary Absorbance | ~255 - 265 nm | π → π* transition of the benzene (B151609) ring. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will show characteristic bands for the piperidinium (B107235) ion, the aromatic ring, and the thioether linkage. The presence of a broad band in the 2700-2400 cm⁻¹ region is a strong indicator of the secondary amine hydrochloride salt (N-H⁺ stretch).

Table 4: Key Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3000 | C-H Stretch | Aromatic (Phenyl) |

| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine) |

| 2700 - 2400 | N-H⁺ Stretch (broad) | Secondary Amine Salt |

| 1600 - 1585 | C=C Stretch | Aromatic Ring |

| 1490 - 1450 | C=C Stretch | Aromatic Ring |

| 740 - 700 | C-H Out-of-Plane Bend | Monosubstituted Benzene |

| ~700 - 600 | C-S Stretch | Thioether |

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since 2-(2-(Phenylthio)ethyl)piperidine possesses a chiral center at the C2 position of the piperidine ring, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical in many research contexts. Chiral HPLC is the most widely employed technique for this purpose. unife.it

The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a basic amine like 2-(2-(Phenylthio)ethyl)piperidine, polysaccharide-based CSPs are often highly effective. unife.it These phases, typically derived from cellulose (B213188) or amylose (B160209) coated on a silica support, create chiral cavities where enantiomers can bind transiently through a combination of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance). The enantiomer that forms a more stable diastereomeric complex with the CSP is retained longer, allowing for separation. Method development involves screening different CSPs and mobile phase systems (normal-phase, polar-organic, or reversed-phase) to achieve baseline resolution.

Table 5: Exemplar Chiral HPLC Method Development Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiralpak IA, ID, etc. (Amylose or Cellulose-based CSP) | These columns are known to be effective for separating a wide variety of chiral compounds, including basic amines. |

| Mobile Phase | Normal Phase: Hexane/Ethanol (B145695)/Diethylamine (e.g., 80:20:0.1) | The apolar primary solvent with a polar modifier creates the environment for chiral recognition. The basic additive (diethylamine) is crucial for preventing peak tailing by competing with the analyte for acidic sites on the silica surface. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize the balance between resolution and analysis time. |

| Column Temp. | 25 °C | Temperature can significantly affect chiral recognition; a controlled temperature is essential for reproducibility. |

| Detection | UV at 254 nm | The phenyl chromophore allows for sensitive detection of the separated enantiomers. |

By employing these advanced analytical methodologies, researchers can confidently establish the identity, purity, and enantiomeric composition of this compound samples, ensuring data integrity for subsequent studies.

Future Research Trajectories and Broader Academic Implications of 2 2 Phenylthio Ethyl Piperidine Hydrochloride Research

Expansion to Novel Biological Target Exploration

The piperidine (B6355638) nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds. nih.govbenthamdirect.comingentaconnect.comijnrd.orgencyclopedia.pub The future exploration of 2-(2-(phenylthio)ethyl)piperidine hydrochloride is likely to focus on leveraging this scaffold to investigate novel biological targets. The diverse pharmacological activities associated with piperidine derivatives, including anticancer, antimicrobial, analgesic, and neuroprotective effects, provide a strong foundation for such endeavors. ijnrd.orgencyclopedia.pubajchem-a.com

The phenylthioethyl moiety introduces a flexible, lipophilic side chain containing a sulfur atom, which can significantly influence the compound's interaction with biological targets. Thioethers are present in numerous pharmaceuticals and can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, within protein binding pockets. tandfonline.com Furthermore, the sulfur atom can be a site of metabolic oxidation, which can be exploited in prodrug strategies or to fine-tune pharmacokinetic properties. acs.orgnih.gov

Future research could involve screening this compound and a library of its derivatives against a panel of emerging therapeutic targets. Given the prevalence of piperidine scaffolds in central nervous system (CNS) active agents, exploring targets related to neurodegenerative diseases like Alzheimer's and Parkinson's would be a logical starting point. nih.govbenthamdirect.comingentaconnect.comresearchgate.net The compound's structural features also suggest potential applications in oncology and infectious diseases. For instance, certain piperidine derivatives have shown efficacy against various cancer cell lines and microbial pathogens. nih.govscielo.org.mx

Potential Areas for Biological Target Exploration:

| Target Class | Rationale |

| Neuroreceptors | Piperidine is a core structure in many CNS drugs. nih.govbenthamdirect.comingentaconnect.com |

| Enzymes | The thioether linkage can interact with enzyme active sites. tandfonline.com |

| Ion Channels | Substituted piperidines are known to modulate ion channel activity. |

| Protein-Protein Interactions | The scaffold can be elaborated to disrupt disease-relevant PPIs. |

Development of Advanced Synthetic Methodologies for Related Scaffolds

The synthesis of 2-substituted piperidines is a topic of ongoing interest in organic chemistry. nih.gov Future research on this compound will likely spur the development of more efficient, stereoselective, and versatile synthetic methods for this class of compounds.

Current approaches to substituted piperidines often involve multi-step sequences, including the reduction of pyridine (B92270) derivatives, intramolecular cyclization of aminoalkenes or aminoalcohols, and various cycloaddition reactions. nih.govdtic.milmdpi.com For the specific synthesis of 2-(2-(phenylthio)ethyl)piperidine, methods involving the conjugate addition of piperidine to a vinyl phenyl sulfide (B99878) precursor or the alkylation of a 2-lithiated piperidine derivative could be explored. A known conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine (B1277137) hydrobromide to acrylates suggests a potential pathway. researchgate.net

A significant challenge and area for future development will be the enantioselective synthesis of this compound, as the stereochemistry at the 2-position of the piperidine ring is often crucial for biological activity. thieme-connect.com The development of catalytic asymmetric methods, potentially employing chiral rhodium or palladium catalysts, could provide efficient access to single enantiomers of 2-(2-(phenylthio)ethyl)piperidine and its derivatives. snnu.edu.cnacs.org Furthermore, exploring one-pot or tandem reactions that combine C-S bond formation with piperidine ring construction would represent a significant advancement in synthetic efficiency. rsc.org

Promising Synthetic Strategies for Future Development:

| Synthetic Approach | Potential Advantages |

| Catalytic Asymmetric Hydrogenation | High enantioselectivity for chiral piperidine cores. nih.gov |

| Intramolecular Hydroamination | Atom-economical and direct formation of the piperidine ring. nih.gov |

| Multicomponent Reactions | Rapid assembly of molecular complexity from simple starting materials. |

| C-H Activation/Functionalization | Direct introduction of the side chain onto a pre-existing piperidine. |

Contributions to Fundamental Organic Chemistry and Medicinal Chemistry Principles

The study of this compound and its analogues can contribute significantly to our understanding of fundamental principles in both organic and medicinal chemistry.

From a medicinal chemistry perspective, this scaffold provides an excellent platform for systematic structure-activity relationship (SAR) studies. researchgate.net By synthesizing and evaluating a library of derivatives with modifications to the piperidine ring, the phenyl ring, and the ethyl linker, researchers can elucidate the key structural features required for activity at specific biological targets. The thioether linkage is of particular interest, as its role in drug design is multifaceted. It can act as a flexible linker, a hydrogen bond acceptor, and a metabolically susceptible site. tandfonline.comtandfonline.com Understanding how the phenylthioethyl moiety influences properties such as lipophilicity, metabolic stability, and target affinity will provide valuable insights for the design of future therapeutic agents.

In the realm of fundamental organic chemistry, the synthesis and reactivity of this compound can provide new insights into reaction mechanisms and stereocontrol. For example, studying the conformational preferences of the 2-substituent on the piperidine ring and how this influences its reactivity can contribute to a deeper understanding of stereoelectronic effects in heterocyclic systems. Furthermore, the development of novel catalytic methods for the synthesis of this and related scaffolds will continue to push the boundaries of synthetic organic chemistry. ucd.ie

Key Contributions to Chemical Principles:

| Area of Contribution | Specific Insights |

| Structure-Activity Relationships (SAR) | Elucidating the role of the piperidine and phenylthioethyl moieties in biological activity. researchgate.net |

| Pharmacokinetics and Drug Metabolism | Investigating the metabolic fate of the thioether and its impact on drug properties. acs.orgnih.gov |

| Conformational Analysis | Understanding the three-dimensional structure and its influence on receptor binding. |

| Reaction Mechanism Studies | Elucidating the pathways of novel synthetic transformations. |

Q & A

Q. Table 1: Comparative Reactivity of Piperidine Derivatives

Q. Table 2: Stability Under Different Storage Conditions

| Condition | Degradation (%) at 6 Months |

|---|---|

| 25°C, ambient humidity | 22–30 |

| 4°C, desiccated | 5–8 |

| -20°C, argon atmosphere | <1 |

| Based on accelerated stability testing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.